molecular formula C16H14FN3OS2 B2436039 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1421527-06-1

1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2436039
CAS RN: 1421527-06-1
M. Wt: 347.43
InChI Key: LEHUFAVXWKFFID-UHFFFAOYSA-N
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Description

1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea, commonly known as compound 1, is a small molecule inhibitor with potential therapeutic applications in cancer treatment.

Scientific Research Applications

Fluorescent Dyes and Labeling

Compounds similar to "1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea" have been utilized in the development of fluorescent dyes. For instance, derivatives of urea and thiourea have been applied in creating fluorescent dyes through selective reduction and conversion processes. These dyes have shown strong luminescence when used in labeling experiments, such as with Bovine Serum Albumin (BSA), indicating their potential in biochemical labeling and imaging applications (Frath et al., 2012).

Self-Assembly and Crystal Engineering

Research on urea and thiourea-based assemblies reveals their capacity for conformational adjustments and self-assembly, crucial for crystal engineering. For example, studies have shown that these compounds can undergo conformational changes via carbon-nitrogen bond rotation, leading to the formation of isosteric homodimeric hydrogen-bonded synthons. This property is significant for designing molecular assemblies and has implications in materials science and nanotechnology (Phukan & Baruah, 2016).

Chemosensors

Thiazole-based compounds, including those related to the mentioned chemical structure, have been synthesized and tested as chemosensors. These sensors are capable of selectively recognizing anions, such as acetate ions, based on structural matching between the host (sensor) and the guest (anion). This specificity highlights the potential of similar compounds in developing selective chemosensors for environmental monitoring and analytical chemistry (Helal & Kim, 2010).

Antimicrobial and Antioxidant Activities

Compounds structurally akin to "1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea" have been evaluated for their antimicrobial activity. Some synthesized derivatives have shown promising results against various microbial strains, suggesting their potential application in developing new antimicrobial agents. Additionally, certain derivatives have displayed antioxidant properties, indicating their possible use in preventing oxidative stress-related diseases (Haranath et al., 2007).

properties

IUPAC Name

1-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS2/c1-10-13(9-18-16(21)20-14-7-4-8-22-14)23-15(19-10)11-5-2-3-6-12(11)17/h2-8H,9H2,1H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHUFAVXWKFFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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